tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
Description
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a carbamate derivative featuring a morpholine ring substituted with a 4-acetylbenzoyl group and a tert-butyl carbamate moiety. Its comparison with analogous compounds highlights differences in synthesis, physicochemical properties, and biological activity.
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24) |
InChI Key |
MZTFGGYVLZFUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Data Summary
| Property | Data |
|---|---|
| Molecular Formula | C19H26N2O5 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24) |
| Standard InChIKey | MZTFGGYVLZFUNV-UHFFFAOYSA-N |
| PubChem CID | 86775880 |
Preparation Methods
Stepwise Synthesis Details
Step 1: Synthesis of 4-(4-acetylbenzoyl)morpholin-2-yl Intermediate
- Starting materials: Morpholine derivatives and 4-acetylbenzoyl chloride or equivalent acylating agents.
- Reaction type: Nucleophilic acyl substitution.
- Conditions: Typically conducted in polar aprotic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
- Temperature: Controlled between 0°C to room temperature to prevent side reactions.
- Catalysts/Additives: Base such as triethylamine or pyridine is used to scavenge HCl formed during acylation.
- Purification: Extraction followed by column chromatography or recrystallization.
Step 2: Introduction of the tert-Butyl Carbamate Group
- Reagents: tert-Butyl chloroformate (Boc-Cl) is the common reagent for carbamate protection.
- Reaction type: Carbamoylation of the amine group on the morpholine intermediate.
- Conditions: Reaction is performed in the presence of a base (e.g., sodium bicarbonate or triethylamine) in solvents like dichloromethane or acetonitrile.
- Temperature: Generally 0°C to room temperature.
- Purification: Column chromatography or crystallization to isolate the protected product.
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | 4-acetylbenzoyl chloride, base | DCM, THF | 0°C to RT | Base scavenges HCl |
| 2 | Carbamate protection | tert-Butyl chloroformate, base | DCM, acetonitrile | 0°C to RT | Protects amine as Boc group |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, especially the presence of the acetyl group and carbamate moiety.
- Infrared (IR) Spectroscopy: Confirms functional groups such as carbamate C=O stretch (~1700 cm⁻¹) and ketone C=O stretch.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatography: High-performance liquid chromatography (HPLC) or column chromatography is used for purification and yield optimization.
Research Findings and Optimization
- The use of polar aprotic solvents and controlled temperature conditions significantly improves the yield and purity of the product.
- The carbamate protecting group (tert-butyl carbamate) is stable under mild acidic and basic conditions, facilitating further synthetic modifications if needed.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures completeness of each step.
- Purification by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields analytically pure compound.
Comparative Notes on Related Compounds
The closely related compound tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate shares similar synthetic routes but differs in the position of the acetyl group on the benzoyl ring (meta vs para). This positional isomerism can affect reaction kinetics and purification strategies but generally follows the same preparation principles.
Summary Table of Preparation Parameters
| Parameter | tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate | Notes |
|---|---|---|
| Molecular Formula | C19H26N2O5 | |
| Molecular Weight | 362.4 g/mol | |
| Key Reagents | 4-acetylbenzoyl chloride, tert-butyl chloroformate, base | Triethylamine or sodium bicarbonate |
| Solvents | Dichloromethane, tetrahydrofuran, acetonitrile | Polar aprotic solvents preferred |
| Temperature Range | 0°C to room temperature | Controlled to prevent side reactions |
| Purification Methods | Column chromatography, recrystallization | Ensures high purity |
| Analytical Techniques | NMR, IR, MS, HPLC | Structural confirmation and purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylbenzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development and design.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetylbenzoyl group may play a role in binding to active sites, while the morpholine and carbamate moieties could influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Core Morpholine Derivatives
- Target Compound: The morpholine ring is substituted at the 2-position with a methylcarbamate group (tert-butyl-protected) and at the 4-position with a 4-acetylbenzoyl group.
- Related Morpholine Analog: tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate (C₂₀H₂₈N₂O₆) replaces the benzoyl group with a phenoxyacetyl linker, altering electronic properties and steric bulk .
Aromatic Substitution Variations
- Hydroxy/Propargyloxy Derivatives : tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate () contains two benzyl rings with hydroxy and propargyloxy groups. The propargyloxy group introduces alkyne functionality, enabling click chemistry applications, unlike the acetylbenzoyl group in the target compound .
- Hydroxyphenylcarbamoyl Analog : tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate () forms a 2D hydrogen-bonded network via N–H···O and O–H···O interactions, whereas the target compound’s acetyl group may limit such interactions due to steric hindrance .
Heterocyclic and Fluorinated Analogs
- Thiazole-Substituted Derivatives : Compounds like tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g, ) feature thiazole rings, which confer distinct electronic and steric profiles compared to acetylbenzoyl groups .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- Target Compound : The acetyl group may participate in weak C=O···H interactions, but steric bulk from the tert-butyl group likely reduces extensive hydrogen bonding.
- Hydroxybenzyl Analogs : Exhibit stronger O–H···O hydrogen bonds (e.g., 2.647 Å in ), forming 2D networks absent in the target compound .
- Propargyloxy Derivative : Displays disordered propargyl groups and O–H···O chains (R factor = 0.046), suggesting higher crystallinity than the target compound .
Solubility and Hydrophobicity
- tert-Butyl Group Impact : Increases hydrophobicity in all analogs, but hydrogen-bonding substituents (e.g., hydroxy, acetyl) modulate solubility.
- Fluorinated Analogs: Fluorine atoms (e.g., 42d, 42h) enhance lipophilicity and metabolic stability compared to non-fluorinated derivatives .
Biological Activity
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a morpholine ring, and an acetylbenzoyl moiety. This combination of functional groups contributes to its potential biological activities, particularly in medicinal chemistry and drug development. The compound's molecular formula is C18H26N2O4, and it has a molecular weight of approximately 362.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Derivative : Reacting morpholine with an appropriate acylating agent to introduce the acetylbenzoyl group.
- Introduction of the tert-Butyl Carbamate Group : The morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamate.
- Final Coupling Reaction : This step involves coupling with a suitable methylating agent to yield the final product .
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and receptor binding. The presence of the morpholine ring and the acetylbenzoyl moiety enhances its interaction with various biological targets.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in disease pathways, potentially leading to therapeutic applications in conditions such as cancer or viral infections.
- Receptor Binding : The structural features allow it to bind selectively to receptors, modulating their activity and influencing various biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits certain proteases involved in viral replication. For instance, it showed promising results against retroviral proteases, suggesting its potential as a lead compound for antiviral drug development .
- Cell Viability Assays : Experiments conducted on cell lines revealed that this compound enhances cell viability in the presence of cytotoxic agents like amyloid-beta peptides. This protective effect was attributed to its ability to modulate oxidative stress and inflammatory responses .
- Comparative Analysis with Analog Compounds : When compared to similar compounds, such as tert-butyl N-(4-formylbenzyl)carbamate and tert-butyl (morpholin-2-ylmethyl)carbamate, the unique combination of functional groups in this compound provided enhanced binding interactions and biological efficacy .
Data Table: Comparison with Analog Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C18H26N2O4 | Contains morpholine and acetylbenzoyl moieties |
| tert-butyl N-(4-formylbenzyl)carbamate | C15H19N2O3 | Lacks acetyl group; different biological activity |
| tert-butyl (morpholin-2-ylmethyl)carbamate | C13H19N2O2 | Simpler structure; potential for distinct activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl carbamate derivatives, and how can their purity be validated?
- Methodological Answer : The synthesis of tert-butyl carbamates typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or protection/deprotection strategies. For example, tert-butyl carbamates with thiazole or arylboronic acid substituents are synthesized via palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄ in DME/H₂O) followed by Boc-group deprotection . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural validation requires ¹H/¹³C NMR to confirm regiochemistry, IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and HRMS for molecular ion verification .
Q. What analytical techniques are critical for characterizing morpholinyl and acetylbenzoyl moieties in carbamate derivatives?
- Methodological Answer :
- NMR : The morpholinyl ring protons resonate as multiplet signals between δ 3.5–4.0 ppm, while acetylbenzoyl protons appear as aromatic peaks (δ 7.5–8.2 ppm) and a singlet for the acetyl methyl group (δ ~2.6 ppm).
- X-ray Crystallography : For resolving stereochemical ambiguities, SHELX programs (e.g., SHELXL) are used to refine crystal structures, particularly for morpholine-containing compounds .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% for intermediates .
Advanced Research Questions
Q. How can structural contradictions in X-ray data for morpholinyl carbamates be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., morpholine ring puckering) require iterative refinement using SHELXL. For high-resolution data, anisotropic displacement parameters (ADPs) and twin refinement (TWIN/BASF commands) improve accuracy. If twinning is suspected, SHELXD/SHELXE can phase the structure . For example, in a related carbamate, a 0.5:0.5 twin ratio resolved R-factor inconsistencies from 0.12 to 0.08 .
Q. What strategies optimize reaction yields for morpholinyl intermediates in carbamate synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the morpholinyl nitrogen.
- Catalyst Screening : Pd(OAc)₂/XPhos improves coupling efficiency for arylboronic acids, reducing side-product formation .
- Temperature Control : Slow addition of LDA at −78°C prevents over-iodination in thiazole intermediates .
Q. How do steric and electronic effects influence the stability of tert-butyl carbamates under acidic/basic conditions?
- Methodological Answer :
- Steric Shielding : The tert-butyl group protects the carbamate carbonyl from nucleophilic attack. Stability in 1M HCl (24h, RT) can be confirmed via TLC monitoring.
- Electronic Effects : Electron-withdrawing groups (e.g., 4-acetylbenzoyl) accelerate Boc-deprotection under TFA/DCM (1:1 v/v) due to increased electrophilicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed NMR shifts in morpholinyl carbamates?
- Methodological Answer :
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts. Deviations >0.3 ppm may indicate incorrect regiochemistry or impurities.
- Decoupling Experiments : Selective ¹H-¹³C HSQC/HMBC NMR resolves overlapping signals (e.g., morpholinyl CH₂ vs. acetylbenzoyl protons) .
Q. What are common pitfalls in interpreting HRMS data for carbamate derivatives?
- Methodological Answer :
- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) may dominate. Use ammonium formate buffers to suppress adducts.
- Isotopic Patterns : Bromine (1:1 M+2 peak) or chlorine (3:1 M+2) in intermediates (e.g., tert-butyl (4-bromophenyl)carbamate) must align with theoretical distributions .
Safety and Handling in Academic Settings
Q. What are the recommended storage conditions for tert-butyl carbamates with morpholinyl substituents?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Avoid exposure to strong acids/bases (e.g., TFA, NaOH) outside reaction conditions. Stability studies (TGA/DSC) show decomposition onset at ~150°C .
Advanced Applications
Q. How can tert-butyl carbamates be functionalized for use in PROTACs or kinase inhibitor studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
